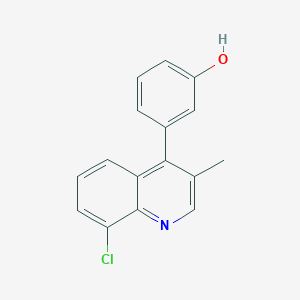
3-(8-Chloro-3-Methylquinolin-4-yl)Phenol
Cat. No. B8780779
Key on ui cas rn:
854774-17-7
M. Wt: 269.72 g/mol
InChI Key: XFVUMRNXBQOKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07576215B2
Procedure details


The title compound was prepared from 3-benzyl-4-bromo-8-chloro-quinoline and 3-hydroxyphenyl boronic acid according to the procedure of Example 1. MS (ES) m/z 267.9.
Name
3-benzyl-4-bromo-8-chloro-quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:8]1[CH:9]=[N:10][C:11]2[C:16]([C:17]=1Br)=[CH:15][CH:14]=[CH:13][C:12]=2[Cl:19])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:20]C1C=C(B(O)O)C=CC=1>>[Cl:19][C:12]1[CH:13]=[CH:14][CH:15]=[C:16]2[C:11]=1[N:10]=[CH:9][C:8]([CH3:17])=[C:1]2[C:2]1[CH:3]=[C:4]([OH:20])[CH:5]=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
3-benzyl-4-bromo-8-chloro-quinoline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)C=1C=NC2=C(C=CC=C2C1Br)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C=CC1)B(O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC=C2C(=C(C=NC12)C)C=1C=C(C=CC1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
